N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both a pyrazole and a thiophene ring. The compound features a fluorine atom on the thiophene moiety, which is known to enhance its biological activity and chemical reactivity. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly for its potential applications in drug development.
This compound can be classified as an organic heterocyclic compound due to its incorporation of nitrogen atoms within its ring structures. It is part of a broader class of pyrazole derivatives, which are recognized for their diverse pharmacological activities. The synthesis and characterization of N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine have been documented in various scientific studies, illustrating its potential utility in pharmaceutical applications.
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves several key steps:
In industrial settings, methods may be optimized to enhance yield and purity while minimizing environmental impact. Continuous flow reactors could be employed to improve reaction control and efficiency during synthesis.
The molecular formula for N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is with a molecular weight of 261.75 g/mol. Its structural features include:
The InChI key for this compound is XHVSSXCYZSLLKH-UHFFFAOYSA-N, and its canonical SMILES notation is CC1=NN(C(=C1)NCC2=CC=C(S2)F)C.Cl.
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions:
Common reagents include:
The mechanism of action for N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is primarily related to its interactions with specific molecular targets such as enzymes and receptors involved in cellular processes. The presence of the fluorine atom enhances binding affinity due to increased hydrogen bond formation capabilities. This compound has been shown to inhibit certain kinases involved in signaling pathways, affecting cellular proliferation and apoptosis .
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine exhibits significant solubility in organic solvents due to its heterocyclic structure.
The compound's reactivity is influenced by its functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN3S |
| Molecular Weight | 261.75 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine |
| InChI Key | XHVSSXCYZSLLKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)NCC2=CC=C(S2)F)C.Cl |
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has potential applications in various scientific fields:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural diversity in developing new therapeutic agents.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7